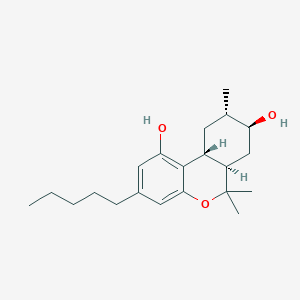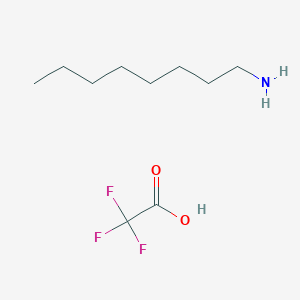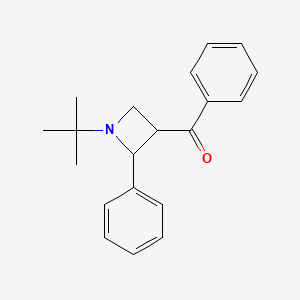
(1-tert-Butyl-2-phenyl-3-azetidinyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) is a complex organic compound with a unique structure that includes a ketone functional group, a tert-butyl group, a phenyl group, and an azetidinyl ring
Métodos De Preparación
The synthesis of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) involves multiple steps, typically starting with the preparation of the azetidinyl ring. The reaction conditions often require specific catalysts and solvents to ensure the correct configuration of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) can be compared with other similar compounds, such as:
Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl 2-naphthyl, trans- (8CI): This compound has a similar structure but differs in the position and type of substituents, leading to different chemical properties and applications.
Other azetidinyl ketones: These compounds share the azetidinyl ring but may have different substituents, affecting their reactivity and uses.
The uniqueness of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) lies in its specific combination of functional groups and configuration, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
13943-11-8 |
|---|---|
Fórmula molecular |
C20H23NO |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
(1-tert-butyl-2-phenylazetidin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C20H23NO/c1-20(2,3)21-14-17(18(21)15-10-6-4-7-11-15)19(22)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3 |
Clave InChI |
ZCTKIUWMGOTRNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



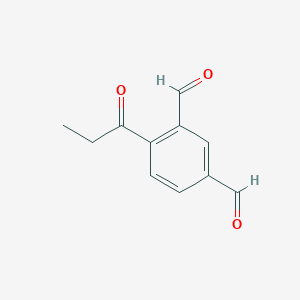
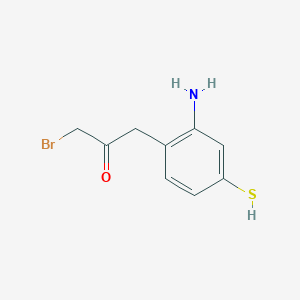

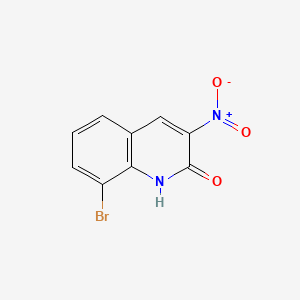
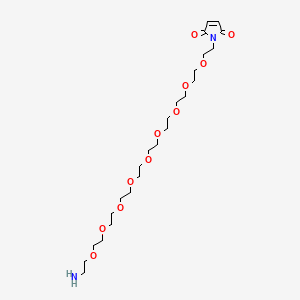



![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)

